molecular formula C17H13BrN2O3S B328512 5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Cat. No.: B328512
M. Wt: 405.3 g/mol
InChI Key: MDYFZGOJHOLPJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a unique structure that includes a bromophenyl group, a furan ring, and a pyrimidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves the condensation of 5-(4-bromophenyl)-2-furaldehyde with 1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield a furanone derivative, while reduction of the bromophenyl group may yield a phenyl derivative.

Scientific Research Applications

5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The bromophenyl group and furan ring are likely involved in binding to target proteins or enzymes, while the pyrimidinedione core may play a role in modulating biological activity. Detailed studies are needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group and furan ring, along with the pyrimidinedione core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H13BrN2O3S

Molecular Weight

405.3 g/mol

IUPAC Name

5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C17H13BrN2O3S/c1-19-15(21)13(16(22)20(2)17(19)24)9-12-7-8-14(23-12)10-3-5-11(18)6-4-10/h3-9H,1-2H3

InChI Key

MDYFZGOJHOLPJC-UHFFFAOYSA-N

SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)N(C1=S)C

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)N(C1=S)C

Origin of Product

United States

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